(2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate is a chemical compound with the molecular formula C7H8BrNO4 and a molecular weight of 250.05 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate typically involves the reaction of 3-bromopropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The major products are 3-bromopropanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate involves the formation of covalent bonds with nucleophilic groups in target molecules. The bromine atom acts as a leaving group, allowing the succinimide ester to react with nucleophiles such as amines or thiols. This reaction forms stable amide or thioester bonds, facilitating the modification of biomolecules or the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but contains a benzyl group instead of a bromopropanoate moiety.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: Contains two succinimide ester groups and a sulfinyl linkage.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 3-bromopropanoate is unique due to its bromine atom, which provides distinct reactivity compared to other succinimide esters. This allows for specific substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLPODHUQJPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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